p-Cumylphenyl acetate p-Cumylphenyl acetate
Brand Name: Vulcanchem
CAS No.: 24133-73-1
VCID: VC18424193
InChI: InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3
SMILES:
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

p-Cumylphenyl acetate

CAS No.: 24133-73-1

Cat. No.: VC18424193

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

p-Cumylphenyl acetate - 24133-73-1

Specification

CAS No. 24133-73-1
Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name [4-(2-phenylpropan-2-yl)phenyl] acetate
Standard InChI InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3
Standard InChI Key AWLNMOJGJLOVGR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

p-Cumylphenyl acetate (C₁₇H₁₈O₂) consists of a phenolic core modified by a cumyl group (2-phenylpropan-2-yl) at the para position and an acetyloxy functional group. The molecular architecture is defined by the following key attributes:

Molecular Geometry and Hybridization

The acetate group in p-cumylphenyl acetate features a carbonyl carbon with sp² hybridization, resulting in a trigonal planar geometry. Resonance stabilization between the carbonyl oxygen and the adjacent oxygen atom ensures delocalization of the negative charge, as observed in acetate ions . This electronic configuration enhances the compound’s stability and reactivity in esterification and transesterification reactions.

Spectroscopic and Stereochemical Data

The compound’s SMILES notation (CC(=O)OC₁=CC=C(C=C₁)C(C)(C)C₂=CC=CC=C₂) and InChIKey (AWLNMOJGJLOVGR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for mass spectrometric characterization (Table 1) .

Table 1: Predicted Collision Cross-Section (CCS) Values for p-Cumylphenyl Acetate Adducts

Adductm/zCCS (Ų)
[M+H]⁺255.13796159.7
[M+Na]⁺277.11990174.0
[M+NH₄]⁺272.16450168.2
[M-H]⁻253.12340163.8

Industrial Applications

The compound’s utility spans multiple sectors, driven by its compatibility with high-performance polymers and surfactants.

Polymer Science and Epoxy Resins

In epoxy formulations, p-cumylphenyl acetate derivatives accelerate curing reactions. For instance, adding 20 parts cumylphenol to an epoxy-triethylenetetramine system reduced gel time from 68 to 14.5 minutes, outperforming nonylphenol accelerators . The glycidyl ether variant improved compressive strength in sand-epoxy composites by 82% compared to unmodified resins .

Role in Polycarbonate Production

As a chain terminator, 4-cumylphenol controls molecular weight in polycarbonate synthesis . Its acetate ester may serve a similar function while imparting enhanced hydrolytic stability due to the acetyl group’s resistance to nucleophilic attack.

Biochemical Implications

4-Cumylphenol induces lipid accumulation in 3T3-L1 adipocytes at concentrations as low as 1 µM, suggesting potential endocrine-disrupting effects . Although p-cumylphenyl acetate’s bioactivity remains unstudied, its metabolic conversion to 4-cumylphenol in vivo could pose ecological and health risks.

Future Research Directions

Despite its industrial relevance, gaps persist in understanding p-cumylphenyl acetate’s environmental fate and toxicokinetics. Priorities include:

  • Ecotoxicological Studies: Assessing biodegradation pathways using fungal species like Umbelopsis isabellina, which degrades phenolic pollutants .

  • Advanced Material Applications: Exploring its use in ion-exchange resins or as a phase-transfer catalyst.

  • Analytical Method Development: Validating CCS predictions with experimental ion mobility data to improve mass spectral libraries .

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